molecular formula C16H12F2 B13418695 1,1-Bis(4-fluorophenyl)-buta-1,3-diene CAS No. 3888-61-7

1,1-Bis(4-fluorophenyl)-buta-1,3-diene

Cat. No.: B13418695
CAS No.: 3888-61-7
M. Wt: 242.26 g/mol
InChI Key: JTACHUIAXFOWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(4-fluorophenyl)-buta-1,3-diene: is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a buta-1,3-diene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-fluorophenyl)-buta-1,3-diene typically involves the coupling of 4-fluorophenyl groups with a buta-1,3-diene moiety. One common method is the Sonogashira–Hagihara coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-fluorophenyl)-buta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the diene into a saturated hydrocarbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1-Bis(4-fluorophenyl)-buta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Bis(4-fluorophenyl)-buta-1,3-diene involves its interaction with specific molecular targets. The fluorophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to form covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Bis(4-fluorophenyl)-buta-1,3-diene is unique due to its conjugated diene system, which imparts distinct electronic properties

Properties

CAS No.

3888-61-7

Molecular Formula

C16H12F2

Molecular Weight

242.26 g/mol

IUPAC Name

1-fluoro-4-[1-(4-fluorophenyl)buta-1,3-dienyl]benzene

InChI

InChI=1S/C16H12F2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h2-11H,1H2

InChI Key

JTACHUIAXFOWNK-UHFFFAOYSA-N

Canonical SMILES

C=CC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.